5-bromo-N1-tert-butylbenzene-1,2-diamine
Overview
Description
5-Bromo-N1-tert-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2. It is a derivative of benzene, featuring a bromine atom and a tert-butyl group attached to a benzene ring with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-tert-butylbenzene-1,2-diamine typically involves a multi-step process starting from commercially available materials. One efficient method involves the bromination of N1-tert-butylbenzene-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1-tert-butylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro compounds or different amine derivatives .
Scientific Research Applications
5-Bromo-N1-tert-butylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N1-tert-butylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N1-methylbenzene-1,2-diamine
- 2-Bromo-5-tert-butylbenzene-1,3-dicarbaldehyde
- 3-Bromo-1-N-methylbenzene-1,2-diamine
Uniqueness
5-Bromo-N1-tert-butylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2-N-tert-butylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIXRNBUGMBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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